molecular formula C18H21N3O4S2 B2632650 N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-18-5

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2632650
CAS No.: 851781-18-5
M. Wt: 407.5
InChI Key: BJVILKXCNIXJAY-UHFFFAOYSA-N
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Description

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemically synthesized pyrazole derivative intended for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmacological research, particularly for investigating ion channel function . Structurally similar substituted pyrazole compounds have been explored as potent and selective N-type calcium channel blockers . The blockade of these specific calcium channels is a well-researched mechanism for modulating neuronal excitability and signal transduction, making research chemicals with this potential action valuable tools for neuroscientists . Consequently, this compound may serve as a key chemical probe in basic research to further elucidate the pathophysiological roles of calcium channels in conditions such as neuropathic pain and inflammatory pain syndromes . The presence of dual methanesulfonamide groups in its structure is a notable feature that can influence the molecule's physicochemical properties and its interaction with biological targets. This product is provided for use in controlled laboratory settings to support the development of novel therapeutic hypotheses and the exploration of new biological pathways. It is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-6-4-5-7-16(13)18-12-17(19-21(18)27(3,24)25)14-8-10-15(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVILKXCNIXJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves a multi-step process:

  • Formation of the pyrazole ring: : Starting from a suitable hydrazine derivative and an appropriate β-keto ester, the pyrazole ring is formed.

  • Introduction of the methanesulfonyl group: : This step typically involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base.

  • Coupling with the phenyl group: : The phenyl group is introduced via a cross-coupling reaction, often utilizing Suzuki or Stille coupling methods under specific reaction conditions.

Industrial Production Methods

Industrial production may leverage continuous flow reactors to optimize the yield and purity of the compound. Specific catalysts and solvents are employed to facilitate each reaction step while ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at positions on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic conditions.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenating agents like bromine for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Alcohol or amine derivatives.

  • Substitution: : Halogenated derivatives of the compound.

Scientific Research Applications

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a broad range of applications in scientific research:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : Potential use in studying enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

Mechanism

The compound's mechanism of action often involves interacting with specific molecular targets such as enzymes or receptors. Its methanesulfonyl group may form covalent bonds with active site residues in enzymes, leading to inhibition.

Molecular Targets and Pathways

  • Enzymes: : Proteases and kinases are common targets.

  • Pathways: : Signal transduction pathways modulated by the compound can lead to altered cell function, which is valuable in therapeutic contexts.

Comparison with Similar Compounds

Antiviral Pyrazoline Derivatives

Several pyrazoline-based sulfonamide compounds have been studied as antiviral candidates. Key examples include:

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • Structural Differences : Replaces the methanesulfonyl group at position 1 with a benzoyl moiety and substitutes the 2-methylphenyl group with a 2-ethoxyphenyl ring.
  • Activity : Demonstrated strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R in molecular docking studies, with stable molecular dynamics (MD) simulations .

N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Structural Differences: Features a reversed substitution pattern on the pyrazoline ring (2-benzoyl and 3-ethoxyphenyl).

Table 1: Antiviral Pyrazoline Derivatives

Compound Name R1 (Position 1) R2 (Position 5) Key Findings References
Target Compound Methanesulfonyl 2-methylphenyl Structural template; antiviral potential inferred from analogs.
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)...) Benzoyl 2-ethoxyphenyl High docking score (-9.4 kcal/mol) against MPXV DPol; stable MD trajectory
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)...] Benzoyl 2-ethoxyphenyl Robust binding to A42R; potential inhibition of viral replication.

Sulfonamide Derivatives with Varied Substituents

Compounds with modified sulfonamide and aryl groups highlight the impact of substituents on activity:

N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Structural Differences : Substitutes the methanesulfonyl group with a methoxyacetyl moiety and introduces a 3-nitrophenyl group.
  • Implications : The electron-withdrawing nitro group may enhance binding to target proteins but could reduce metabolic stability .

N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Structural Differences: Replaces the methanesulfonyl group with isobutyryl and retains the 2-methylphenyl substituent.

Herbicidal Compounds: Sulfentrazone and Metabolites

Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) is a triazolinone herbicide.

  • Structural Differences: Contains a dichlorophenyl group and a difluoromethyl-triazolinone moiety instead of the pyrazoline core.
  • Metabolites :
    • HMS : Hydroxymethyl substitution enhances polarity, influencing environmental persistence .
    • DMS : Lacks the hydroxymethyl group, altering detoxification pathways in plants .

Table 2: Herbicidal Sulfonamides

Compound Name Core Structure Key Substituents Application References
Sulfentrazone Triazolinone Difluoromethyl, dichlorophenyl Herbicide
Target Compound Pyrazoline Methanesulfonyl, 2-methylphenyl Antiviral (inferred)

Research Findings and Implications

  • Antiviral Activity : Pyrazoline derivatives with ethoxyphenyl/benzoyl groups show promise against MPXV but require preclinical validation .
  • Structural Flexibility : Substitutions at positions 1 and 5 significantly modulate bioactivity. For example, benzoyl groups enhance antiviral binding, while methanesulfonyl groups may improve metabolic stability.
  • Divergent Applications: Sulfentrazone’s triazolinone core and halogenated aryl group confer herbicidal activity, contrasting with the pyrazoline-based antiviral candidates.

Biological Activity

N-{4-[1-Methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its pharmacological significance, and methanesulfonamide moieties that enhance its reactivity and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Methanesulfonamide groups : These groups are known to participate in various biochemical interactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .

Antibacterial Activity

This compound has shown efficacy against several bacterial strains. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The methanesulfonyl group acts as an electrophile, allowing for covalent binding with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may also bind to various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or promoting pathological conditions.

Case Studies

StudyFindings
Study 1 Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Study 2 Showed anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain scores significantly compared to control groups.
Study 3 Reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

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